Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate, often involves multi-step processes. One common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Another approach is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve bromination of an indole precursor followed by esterification and amination steps.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form more reactive intermediates.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively .
Scientific Research Applications
Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the amino group, which may affect its biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains different substituents, leading to variations in chemical reactivity and biological properties.
6-Bromo-1H-indole:
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 6-amino-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2,13H2,1H3 |
InChI Key |
HERPYMWWLRHBED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)Br |
Origin of Product |
United States |
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